molecular formula C13H16N2O2 B1471186 Methyl 3-butyl-1,3-benzodiazole-5-carboxylate CAS No. 1437794-52-9

Methyl 3-butyl-1,3-benzodiazole-5-carboxylate

Cat. No. B1471186
M. Wt: 232.28 g/mol
InChI Key: CGNCAMUTIRSJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-butyl-1,3-benzodiazole-5-carboxylate” is a chemical compound with the CAS Number: 1437794-52-9 . It has a molecular weight of 232.28 and its IUPAC name is methyl 1-butyl-1H-benzo[d]imidazole-6-carboxylate .


Molecular Structure Analysis

“Methyl 3-butyl-1,3-benzodiazole-5-carboxylate” contains a total of 34 bonds; 18 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), and 1 Imidazole .


Physical And Chemical Properties Analysis

“Methyl 3-butyl-1,3-benzodiazole-5-carboxylate” has a molecular weight of 232.28 . The molecule contains a total of 33 atoms, including 16 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Scientific Research Applications

  • Green Biorefining Technologies

    • This application is in the field of Green Chemistry .
    • One of the most promising applications of ionic liquids (ILs) with 1-butyl-3-methylimidazolium (bmim) cation is based on their unique ability to dissolve and fractionate lignocellulosic biomass, allowing for the development of green biorefining technologies .
    • A complete dissolution of lignocellulose requires prolonged treatment at elevated temperatures, which can cause the partial degradation of ILs .
    • The results of this application include the development of green biorefining technologies that can potentially revolutionize the way we produce biofuels and other bioproducts .
  • Structural and Conformational Analysis

    • This application is in the field of Chemical Crystallography .
    • The crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate are reported .
    • X-ray diffraction and Raman spectroscopy of the ionic liquid 1-butyl-3-methylimidazolium nitrate at temperatures from 100 to 300 K show evidence of two different polymorphs and significant temperature-dependent conformational changes .
    • The results of this study shed light on the intermolecular forces and the conformational changes that accompany phase changes in 1-butyl-3-methylimidazolium nitrate .
  • Extractive Desulfurization of Liquid Fuel

    • This application is in the field of Environmental Science and Pollution Research .
    • 1-Butyl-3-methylimidazolium thiocyanate [BMIM]SCN has been presented for extractive desulfurization of liquid fuel . The effects of time, temperature, sulfur compounds, ultrasonication, and recycling of [BMIM]SCN on removal of dibenzothiophene from liquid fuel were investigated .
    • In extractive desulfurization, removal of dibenzothiophene in n-dodecane was 86.5% for mass ratio of 1:1 in 30 min at 30 °C under the mild process conditions . [BMIM]SCN could be reused five times without a significant decrease in activity .
  • Thermal Decomposition of Nitrocellulose

    • This application is in the field of Thermal Analysis and Calorimetry .
    • 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF 6]) was evaluated for its effect on the thermal decomposition of nitrocellulose . The feasibility of [Bmim][PF 6] as a humectant and its superiority over ethanol were verified by ignition point tests and nitrogen dioxide absorption experiments .
    • The results show that [Bmim][PF 6] has high thermal stability and can inhibit the decomposition of nitrocellulose by absorbing nitrogen dioxide . Its uptake of nitrogen dioxide was 0.5557 g g −1 at room temperature .
  • Electrolytes in Lithium/Sodium Ion Batteries and Dye-Sensitized Solar Cells

    • This application is in the field of Energy Storage and Solar Energy .
    • Ionic liquids (ILs) like 1-butyl-3-methylimidazolium exhibit unique properties such as non-volatility, high thermal stability, and high ionic conductivity .
    • They find applications as electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells . They are also used as media for synthesis of conducting polymers and intercalation electrode materials .
  • Radiation-Induced Color Change

    • This application is in the field of Physical Chemistry and Chemical Physics .
    • The application of room-temperature ionic liquids (RTILs) in nuclear spent fuel recycling requires a comprehensive knowledge of radiation effects on RTILs .
    • The radiation-induced darkening and decoloration of 1-butyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide ([BMIm][NTf2]), an ionic liquid representing the most popular class of RTILs, was investigated by means of UV-Vis analysis and time-dependent density functional theory calculations .
    • The results show that the color change of [BMIm][NTf2] upon irradiation originates from the formation of double bonds in the aliphatic chains of pristine organic cations (or radiolytic products of RTILs) and various associated species containing these “double-bond products” .
  • Acid-Catalysed Hydrolysis of 1,4-b-Glucans

    • This application is in the field of Chemical Synthesis .
    • 1-butyl-3-methylimidazolium chloride ([C4C1im]Cl) is demonstrated to enhance the kinetics of acid-catalysed hydrolysis of 1,4-b-glucans in binary solvent mixtures .
    • [C4C1im]Cl plays other roles in the reaction beyond acting as a solvent for cellulose, as currently accepted .

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 3-butylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-4-7-15-9-14-11-6-5-10(8-12(11)15)13(16)17-2/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNCAMUTIRSJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-butyl-1,3-benzodiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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